5-(3,4-Difluorophenoxy)pentanal
Description
5-(3,4-Difluorophenoxy)pentanal is an aldehyde-containing compound featuring a phenoxy ether backbone substituted with fluorine atoms at the 3- and 4-positions of the aromatic ring.
Properties
IUPAC Name |
5-(3,4-difluorophenoxy)pentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-6,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFZIRUNRVJTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCC=O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5-(3,4-Difluorophenoxy)pentanal, differing in fluorine substitution patterns, functional groups, or applications:
5-(2,5-Difluorophenoxy)pentanal
- Structure: Differs in fluorine positions (2,5- vs. 3,4-difluoro substitution) on the phenoxy ring.
- Properties : The altered fluorine arrangement may influence electronic effects, such as dipole moments and aromatic ring reactivity.
- Status: Also discontinued, suggesting shared challenges in synthesis or stability among difluorophenoxy aldehydes .
Ethyl 5-(2,4-Difluorophenoxy)pentanoate
- Structure : Replaces the aldehyde group with an ethyl ester. The fluorine atoms are at the 2- and 4-positions.
- Properties : The ester group enhances stability compared to aldehydes, reducing oxidative degradation.
- Availability : Actively supplied by multiple manufacturers, indicating broader applicability in pharmaceutical or agrochemical research .
5-(Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanal (BTI)
- Structure: Features a thiouracil-derived heterocycle instead of a difluorophenoxy group but retains the pentanal moiety.
- Applications : Reported in crystallography studies, highlighting its role in biochemical or medicinal chemistry research .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Observations :
Fluorine Substitution Effects: 3,4-Difluoro substitution creates a para-difluoro motif, enhancing electron-withdrawing effects compared to ortho/meta arrangements. This may reduce aromatic ring reactivity in nucleophilic substitutions . Ester derivatives (e.g., Ethyl 5-(2,4-difluorophenoxy)pentanoate) exhibit improved stability, likely due to reduced aldehyde-related oxidation .
Functional Group Impact: Aldehydes are prone to polymerization or oxidation, explaining the discontinuation of 5-(3,4-Difluorophenoxy)pentanal . Thiouracil-containing analogs like BTI demonstrate versatility in forming stable crystalline structures, useful in structural biology .
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